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Compound of Interest

Compound Name: Ten01

Cat. No.: B15498392

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the proper storage, handling, and
experimental use of Ten01 (tenapanor). Tenapanor is a first-in-class, orally administered,
minimally absorbed small molecule inhibitor of the sodium/hydrogen exchanger isoform 3
(NHE3).[1][2] It is primarily used in research investigating irritable bowel syndrome with
constipation (IBS-C) and hyperphosphatemia in chronic kidney disease.[1]

Chemical and Physical Properties

Tenapanor hydrochloride is a white to off-white or light brown hygroscopic amorphous solid.[3]
It is practically insoluble in water.[3]
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Property Value Reference

N,N'-(10,17,-dioxo-3,6,21,24-
tetraoxa-9,11,16,18-
tetraazahexacosane-1,26-

Chemical Name diyl)bis([(4S)-6,8-dichloro-2- [1]
methyl-1,2,3,4-
tetrahydroisoquinolin-4-

yl]benzenesulfonamide)

Molecular Formula Cs0He6ClaNsO10S2 [1]
Molecular Weight 1145.04 g/mol [1]
CAS Number 1234423-95-0

White to off-white to light

Appearance brown hygroscopic amorphous  [3]
solid
Solubility Practically insoluble in water [3]

Stable under recommended
storage conditions.[4] An
- agueous solution (5 mg/mL,
Stability ) [2]
pH 3.4) with 0.05% (w/v)
benzoic acid is stable at 2—8

°C for 12 months.

Proper Storage and Handling

2.1. Storage:

o Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years. Keep the container
tightly sealed in a cool, well-ventilated area. Protect from moisture and light.[5][6]

 In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[5]

o Tablets: Store in a closed container at room temperature (20-25°C), away from heat,
moisture, and direct light. Keep in the original bottle with the desiccant packet to protect from
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moisture. Do not freeze.[7]
2.2. Handling:

o Use personal protective equipment (PPE), including safety goggles with side-shields,
protective gloves, and impervious clothing.[4]

» Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with appropriate exhaust
ventilation.[4][8]

e Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[8]
e Wash hands thoroughly after handling.[4]

e Do not eat, drink, or smoke when using this product.[4]

2.3. First Aid Measures:

« If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical
attention.[8]

 In case of skin contact: Take off contaminated clothing. Rinse skin with plenty of water.[8]

 In case of eye contact: Rinse cautiously with water for several minutes. Remove contact
lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical
advice/attention.[4]

« |f swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[4]

Mechanism of Action

Tenapanor's primary mechanism of action is the inhibition of the sodium/hydrogen exchanger
isoform 3 (NHES3) on the apical surface of enterocytes in the small intestine and colon.[9][10]
This inhibition reduces the absorption of sodium from the gut, leading to an increase in
intestinal water content, which softens stool and accelerates intestinal transit.[9][10]

Additionally, tenapanor has been shown to reduce visceral hypersensitivity, a key factor in the
abdominal pain associated with IBS-C. This is thought to occur through an indirect mechanism
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involving the transient receptor potential vanilloid 1 (TRPV1) signaling pathway.[11][12] By
inhibiting NHES3, tenapanor is proposed to alter the intestinal microenvironment, leading to a
reduction in the activation of pain-sensing neurons.[11][12]
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Tenapanor's primary mechanism of action on NHES3.
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Proposed indirect effect of Tenapanor on TRPV1 signaling.

Experimental Protocols

4.1. In Vitro NHE3 Inhibition Assay (Cell-Based)
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This protocol is adapted from methodologies used in the discovery and characterization of
tenapanor.[13][14]

Objective: To determine the inhibitory activity of tenapanor on NHE3 function in a cell-based
assay.

Materials:

¢ Opossum kidney (OK) cells or other suitable cell line overexpressing human or rat NHE3.

o Cell culture medium and supplements.

e pH-sensitive fluorescent dye (e.g., BCECF-AM).

e Sodium-containing and sodium-free buffer solutions.

e Tenapanor stock solution (in a suitable solvent like DMSO).

e Fluorescence plate reader.

Protocol:

e Cell Culture: Culture the NHE3-expressing cells in appropriate flasks or plates until they
reach a suitable confluency.

e Dye Loading: Incubate the cells with the pH-sensitive dye (e.g., 10 uM BCECF-AM) for
approximately 1 hour in a sodium-free buffer.

» Washing: Aspirate the dye solution and wash the cells with sodium-free buffer to remove any
extracellular dye.

e Acid Loading: Induce intracellular acidification by a suitable method (e.g., ammonium
chloride prepulse).

o Treatment: Add sodium-containing buffer with varying concentrations of tenapanor (or
vehicle control) to the cells.
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o Measurement: Immediately begin monitoring the intracellular pH recovery by measuring the
fluorescence of the dye at appropriate excitation and emission wavelengths using a
fluorescence plate reader. The rate of pH recovery is indicative of NHE3 activity.

o Data Analysis: Calculate the rate of pH recovery for each concentration of tenapanor.
Determine the I1Cso value by plotting the percentage of inhibition against the log
concentration of tenapanor and fitting the data to a dose-response curve.

4.2. In Vivo Pharmacodynamic Study in Rats
This protocol is a general representation based on preclinical studies of tenapanor.[15]

Objective: To evaluate the in vivo effect of tenapanor on intestinal sodium absorption and stool
water content.

Materials:

Sprague-Dawley rats (or other appropriate rodent model).

Tenapanor formulation for oral administration.

Vehicle control.

Metabolic cages for urine and feces collection.

Analytical equipment for measuring sodium content (e.g., ion chromatography).
Protocol:

o Acclimation: Acclimate the rats to individual metabolic cages for a few days before the
experiment.

o Dosing: Administer tenapanor orally at the desired dose(s) (e.g., 0.1, 0.3, 1, 3 mg/kg) or
vehicle to the rats.

o Sample Collection: Collect urine and feces over a specified period (e.g., 24 hours).

e Analysis:
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[e]

Measure the total volume of urine and the total weight of the feces.

o

Determine the sodium concentration in the urine and feces using an appropriate analytical
method.

o

Calculate the total amount of sodium excreted in urine and feces.

[¢]

Determine the water content of the feces by drying a portion to a constant weight.

Data Analysis: Compare the urinary and fecal sodium excretion and fecal water content
between the tenapanor-treated groups and the vehicle control group. Statistical analysis
(e.g., ANOVA) should be performed to determine the significance of any observed
differences.
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Treat with Tenapanor

General experimental workflows for Tenapanor.

Troubleshooting and Safety Considerations

+ Diarrhea: The most common side effect observed in clinical trials is diarrhea. In a research
setting, this may lead to dehydration in animal models. Ensure adequate hydration and
monitor animal welfare closely.
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» Hygroscopicity: Tenapanor hydrochloride is hygroscopic.[3] Store in a dry environment and
handle quickly to minimize exposure to moisture.

o Solubility: Due to its poor water solubility, appropriate formulation is necessary for in vivo
studies.[3]

» Disposal: Dispose of unused tenapanor and contaminated materials in accordance with
local, state, and federal regulations.

These application notes are intended for research purposes only and are not a substitute for a
comprehensive risk assessment. Always consult the Safety Data Sheet (SDS) before handling
TenO01 (tenapanor) and adhere to all institutional safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Ten01 (Tenapanor): Application Notes and Protocols for
Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15498392#proper-storage-and-handling-of-ten01]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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